2-thiophen-2-yl-1H-imidazole

Antimicrobial MRSA Imidazole Derivatives

Researchers targeting MRSA/VRE or HBV programs often encounter scaffold limitations where unsubstituted imidazole analogs lack sufficient potency. 2-Thiophen-2-yl-1H-imidazole (CAS 136103-77-0) addresses this gap with demonstrated MIC values of 8 μg/mL (MRSA) and 16 μg/mL (VRE)-a 4-fold potency advantage over unsubstituted imidazole. • Proven anti-MRSA/VRE activity with quantitative MIC data for hit-to-lead validation • Fragment-compliant (MW 150.20, RO3-adherent) for high-confidence NMR-based screening at ≥98% purity • Bifunctional N/S-donor scaffold enables rational design of heteroleptic coordination complexes and MOFs

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 136103-77-0
Cat. No. B146337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-thiophen-2-yl-1H-imidazole
CAS136103-77-0
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=CN2
InChIInChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9)
InChIKeyUZLSJAUHCCPJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiophen-2-yl-1H-imidazole: Chemical Profile & Procurement


2-Thiophen-2-yl-1H-imidazole (CAS 136103-77-0) is a heterocyclic building block composed of a thiophene ring linked at the 2-position to a 1H-imidazole core. Its molecular formula is C7H6N2S, with a molecular weight of 150.20 g/mol. This compound presents a bifunctional structure with nitrogen and sulfur donor atoms, making it a candidate for coordination chemistry and medicinal chemistry applications . It is not a finished drug or therapeutic, but a research-grade intermediate .

Bifunctional N,S-donor building block for coordination chemistry and MOF synthesis
Privileged thiophene-imidazole scaffold for antimicrobial screening studies (MRSA, VRE)
Research-grade intermediate; not a finished drug or therapeutic agent

Why Generic Imidazole Analogs Cannot Replace 2-Thiophen-2-yl-1H-imidazole


Replacing 2-Thiophen-2-yl-1H-imidazole (CAS 136103-77-0) with a simple imidazole or other heterocyclic analog is not recommended due to the unique electronic and steric contributions of the thiophene moiety. The thiophene ring imparts distinct polarizability and coordination geometry compared to phenyl or furan analogs. While direct comparative data for the parent compound are limited, studies on related scaffolds demonstrate that substituting an imidazole ligand with a thiophene group significantly enhances DNA-binding affinity . This indicates that the thiophene-imidazole motif yields biologically relevant interactions that simpler analogs cannot replicate, making precise structural replication essential for reproducible outcomes in coordination chemistry or fragment-based screening.

Thiophene ring polarizability and coordination geometry differ from phenyl or furan analogs – may alter DNA-binding profiles and catalytic behavior
Simpler imidazoles lack the electronic profile and antimicrobial potency observed for thiophene-substituted cores; class-level evidence suggests structural fidelity is critical
Direct replacement with unsubstituted imidazole or methylimidazole may significantly shift antimicrobial screening endpoints – SAR data must be reviewed

2-Thiophen-2-yl-1H-imidazole: Head-to-Head Performance


Antimicrobial Activity: MRSA & VRE vs. Norfloxacin

In a study evaluating the antibacterial potential of thiophene-imidazole analogs, the parent compound 2-thiophen-2-yl-1H-imidazole demonstrated superior activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE) when compared to the standard antibiotic Norfloxacin. This represents a direct head-to-head comparison in the same assay system .

MRSA & VRE MIC
Reported head-to-head
MIC 8 µg/mL (MRSA), 16 µg/mL (VRE) vs Norfloxacin 16, 32 µg/mL
Supports antimicrobial screening context; lower MIC observed against MRSA and VRE
In vitro broth microdilution; clinical isolate panel
Antimicrobial MRSA Imidazole Derivatives

Anti-MRSA Potency vs. Imidazole and 4-Methylimidazole

Within the imidazole analog series, 2-thiophen-2-yl-1H-imidazole displayed significantly higher potency against MRSA compared to simpler imidazole derivatives. The addition of the thiophene ring conferred a 4-fold increase in potency relative to unsubstituted imidazole and an 8-fold increase relative to 4-methylimidazole .

MRSA vs Imidazoles
Cross-study comparable
MIC 8 µg/mL vs Imidazole 32 µg/mL (4x), 4-Methylimidazole 64 µg/mL (8x)
Thiophene substitution associated with higher potency in MRSA screening
SAR within imidazole analog series
Antibacterial MRSA Structure-Activity Relationship

Purity Specification: Capot Chemical vs. Alternative Suppliers

The technical specification for 2-Thiophen-2-yl-1H-imidazole (CAS 136103-77-0) provided by Capot Chemical guarantees a minimum purity of 98% by HPLC , which exceeds the typical purity of 95% or 97% offered by other major suppliers such as CymitQuimica and AK Scientific .

HPLC Purity
Supplier specification
≥98% (Capot Chemical) vs 97% (CymitQuimica), 95% (AK Scientific)
Higher purity specification may reduce in-house purification and improve assay reproducibility
Commercial specification sheets; verify lot-specific COA
Chemical Purity HPLC Procurement Specification

DFT Electronic Properties of Thiophene-Imidazole Core

Density Functional Theory (DFT) calculations performed on the closely related 2-(thiophen-2-yl)-1H-benzo[d]imidazole scaffold provide quantitative electronic descriptors that distinguish the thiophene-imidazole system from phenyl-imidazole analogs. The calculations reveal distinct HOMO-LUMO gap energies and charge distributions attributable to the sulfur-containing thiophene ring, which directly influence the compound‘s coordination behavior .

DFT Properties
Class-level inference
Distinct HOMO-LUMO gap and charge distribution from thiophene-benzimidazole analog
Supports electronic tuning rationale for coordination complexes and MOF design
B3LYP/6-311++G(d,p); no direct CAS data – extrapolate with caution
DFT Computational Chemistry Electronic Properties

2-Thiophen-2-yl-1H-imidazole: Validated Applications


Antibacterial Lead Optimization: Drug-Resistant Gram-Positive Pathogens

This compound is suitable as a starting scaffold or privileged fragment in medicinal chemistry programs focused on Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE). Its demonstrated potency against these strains, with MIC values of 8 μg/mL and 16 μg/mL respectively, supports its use in hit-to-lead campaigns . Its 4-fold potency advantage over unsubstituted imidazole provides a clear rationale for its inclusion over simpler analogs .

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound serves as a high-quality fragment for inclusion in NMR-based fragment screening libraries. Its molecular weight (150.20 g/mol) adheres to the Rule of Three (RO3) guidelines for fragments, and commercial availability at ≥98% purity (HPLC) ensures that screening hits are not confounded by impurities. Procurement of the high-purity grade (≥98%) is essential for generating reliable, interpretable NMR and crystallography data .

MOF & Coordination Complex Synthesis

The compound‘s bifunctional nature, featuring both imidazole nitrogen and thiophene sulfur donor atoms, makes it a candidate ligand for constructing heteroleptic coordination complexes or Metal-Organic Frameworks (MOFs). The distinct electronic properties of the thiophene ring, as inferred from DFT studies on related scaffolds, can be leveraged to tune the electronic environment of metal centers, influencing catalytic activity or gas sorption properties .

Synthesis of Antiviral Agent Intermediates

As documented in patent literature, the 2-thiophen-2-yl-1H-imidazole core represents a key structural class for the development of non-nucleoside antiviral agents. Specifically, derivatives of this scaffold have been investigated for their inhibitory activity against Hepatitis B Virus (HBV) DNA replication and antigen synthesis . Researchers synthesizing novel antiviral candidates can procure this core building block to explore structure-activity relationships within this patented chemical space.

Application
Selection Property
Validation Focus
Antimicrobial screening (MRSA/VRE)
Privileged thiophene-imidazole scaffold
MIC endpoint review and comparator benchmarking
Fragment-based library construction
Rule-of-3 compliant MW (150.2); high-purity building block
Purity verification for NMR/X-ray fragment hits
Metal-organic framework synthesis
Bifunctional N,S-donor ligand
Electronic environment tuning via DFT review
Antiviral intermediate synthesis (HBV)
Core for non-nucleoside HBV polymerase inhibitors
Structure-activity relationship exploration in patented space

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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